1-Butanol-d10
Description
Fundamental Principles of Isotopic Labeling in Molecular Science
Isotopic labeling is a technique used to track the passage of an isotope through a reaction, metabolic pathway, or cell. wikipedia.orgstudysmarter.co.uk In this process, one or more atoms in a molecule of interest are replaced by an isotope of the same element. wikipedia.orgcreative-proteomics.comtaylorandfrancis.com These isotopes can be either stable or radioactive. wikipedia.org The key principle behind this method is that the labeled molecule behaves almost identically to its unlabeled counterpart in chemical and biological processes, yet its distinct nuclear properties allow it to be detected and traced. creative-proteomics.comwikidoc.org
The primary methods for detecting these isotopic labels are mass spectrometry (MS), which separates ions based on their mass-to-charge ratio, and nuclear magnetic resonance (NMR) spectroscopy, which exploits the magnetic properties of atomic nuclei. wikipedia.orgwikidoc.org By analyzing the position of the isotopes in the products of a reaction, scientists can gain profound insights into the underlying mechanisms of molecular transformations. wikipedia.orgstudysmarter.co.uk
Strategic Significance of Perdeuterated 1-Butanol (B46404) (1-Butanol-d10) in Advanced Chemical Investigations
This compound is a form of 1-butanol where all ten hydrogen atoms have been replaced by their heavier isotope, deuterium (B1214612) (D). avantorsciences.comsigmaaldrich.com This complete deuteration, also known as per-deuteration, imparts specific characteristics to the molecule that make it exceptionally useful in various scientific domains.
The primary significance of this compound lies in its application as a deuterated solvent and internal standard in analytical techniques. armar-europa.deguidechem.com In NMR spectroscopy, for instance, deuterated solvents are crucial for minimizing background signals from the solvent, thereby enhancing the resolution of the spectra for the analyte being studied. cymitquimica.com Similarly, in mass spectrometry, the known mass difference between the deuterated standard and the non-deuterated analyte allows for precise quantification. doi.org
Beyond its role as a solvent and standard, this compound is instrumental in mechanistic studies. By selectively incorporating deuterium, researchers can trace the fate of specific hydrogen atoms in a chemical reaction, providing invaluable information about reaction pathways and kinetics. wikidoc.org Furthermore, techniques like neutron scattering utilize the different scattering cross-sections of hydrogen and deuterium to probe the structure and dynamics of molecules in liquids and complex mixtures. tandfonline.comcsic.es
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 34193-38-9 |
| Molecular Formula | C4D10O chemicalbook.com or CD3(CD2)3OD sigmaaldrich.com |
| Molecular Weight | 84.18 g/mol sigmaaldrich.comchemicalbook.com |
| Appearance | Clear, colorless liquid armar-europa.dehpc-standards.com |
| Density | 0.920 g/mL at 25 °C sigmaaldrich.comchemicalbook.com |
| Boiling Point | 116-118 °C avantorsciences.comsigmaaldrich.com |
| Melting Point | -89.99 °C armar-europa.dehpc-standards.com |
| Flash Point | 34 °C (closed cup) sigmaaldrich.comarmar-europa.de |
| Refractive Index | n20/D 1.3956 sigmaaldrich.comchemicalbook.com |
| Isotopic Purity | Typically ≥99 atom % D sigmaaldrich.comsigmaaldrich.com |
Detailed Research Findings and Applications
The utility of this compound is underscored by its application in a wide array of research fields:
NMR Spectroscopy: this compound is a suitable solvent for NMR studies, helping to avoid solvent interference in the spectra. sigmaaldrich.comarmar-europa.de While 1-butanol-d9 (where the hydroxyl hydrogen is not replaced by deuterium) is sometimes preferred to study hydrogen bonding, this compound is valuable for other applications. pnas.org
Mass Spectrometry: In a study quantifying volatile compounds in olive oil, this compound was used as an internal standard for the quantification of various alcohols, including isobutanol and 2-pentanol, via headspace solid-phase microextraction-gas chromatography-mass spectrometry. doi.org It has also been employed in investigations using High Kinetic Energy-Ion Mobility Spectrometry-Mass Spectrometry (HiKE-IMS-MS) to understand ion-molecule chemistry. researchgate.netresearchgate.net The US Environmental Protection Agency (EPA) Method 541 also lists this compound for the determination of 1-butanol in drinking water. epa.gov
Neutron Scattering: The structure of liquid n-butanol has been investigated using neutron diffraction with deuterated n-butanol (C4D10O). csic.es This technique leverages the different neutron scattering properties of deuterium compared to hydrogen to explore intermolecular ordering and the nature of pre-peaks observed in diffraction patterns. csic.es Studies on aqueous solutions of butanol have also utilized deuteration to investigate the formation of water pockets and perturbations in the solution structure. aip.org Furthermore, small-angle neutron scattering (SANS) experiments on H2O-d-butanol nanodroplets have provided evidence for a core-shell structure. mst.edu
Synthesis of Labeled Compounds: this compound serves as a starting material for the synthesis of other deuterated compounds. For example, it was used to synthesize glutathionylhexanal-d8, an important internal standard for studying the biogenesis of aroma compounds in wine. sci-hub.se
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1,1,2,2,3,3,4,4-nonadeuterio-4-deuteriooxybutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O/c1-2-3-4-5/h5H,2-4H2,1H3/i1D3,2D2,3D2,4D2,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRHPLDYGYMQRHN-NWURLDAXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])O[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00369765 | |
| Record name | 1-Butanol-d10 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00369765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34193-38-9 | |
| Record name | 1-Butanol-d10 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00369765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Butanol-d10 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Routes and Isotopic Enrichment Methodologies for 1 Butanol D10
Deuterium (B1214612) Exchange Protocols for Alcohols
Deuterium exchange is a fundamental process for introducing deuterium into organic molecules. nih.gov It involves the substitution of a hydrogen atom with a deuterium atom, often using deuterium oxide (D₂O) as the deuterium source. nih.govjst.go.jp The efficiency and selectivity of this exchange in alcohols are highly dependent on the reaction conditions, including the type of catalysis employed. nih.govmdpi.com
Acid-Catalyzed Deuterium Exchange Mechanisms
Acid-catalyzed hydrogen-deuterium exchange can be used to incorporate deuterium into molecules. nih.gov In the context of alcohols, this process can be influenced by the pH of the solution. mdpi.com The exchange rate constant versus pH often exhibits a V-shaped curve, with a minimum typically between pH 2 and 3. mdpi.com While effective for some substrates, particularly aromatic molecules, acid-catalyzed methods can be less straightforward for achieving high deuterium incorporation in alcohols compared to other techniques. mdpi.comresearchgate.net
Base-Catalyzed Deuterium Exchange Pathways
Base-catalyzed hydrogen-deuterium exchange is another significant method for deuterium labeling. mdpi.com This process often involves the formation of an intermediate that facilitates the exchange. For alcohols, this can occur through a keto-enol tautomerism mechanism after the temporary oxidation of the alcohol to a carbonyl compound. nih.gov The presence of a base promotes the deuteration of the carbon adjacent to the carbonyl group. nih.gov Strong bases like potassium tert-butoxide are sometimes used in conjunction with a catalyst to achieve high deuterium incorporation. mdpi.com
Homogeneous Catalysis in Regioselective Deuteration
Homogeneous catalysis offers a powerful tool for the regioselective deuteration of alcohols, allowing for precise control over which hydrogen atoms are replaced by deuterium. rsc.orgrsc.org Various transition metal complexes, particularly those of ruthenium, manganese, and iron, have been shown to be effective catalysts. researchgate.netrsc.orgrsc.org
These catalytic systems often operate via a "borrowing hydrogen" methodology, where the alcohol is first oxidized to a carbonyl intermediate. rsc.org This is followed by deuteration and subsequent reduction back to the deuterated alcohol. nih.gov The choice of metal catalyst can dictate the position of deuteration. For instance, certain iron catalysts can selectively deuterate the α-position, while manganese catalysts can deuterate both the α- and β-positions of primary alcohols. researchgate.netrsc.org
| Catalyst System | Regioselectivity | Deuterium Source | Conditions | Reference |
| [(p-cymene)RuCl₂]/ethanolamine/KOH | β-position | D₂O | Not specified | nih.gov |
| Iron pincer complexes | α-position (primary alcohols) | D₂O | Not specified | researchgate.netrsc.org |
| Manganese pincer complexes | α- and β-positions (primary alcohols) | D₂O | Not specified | researchgate.netrsc.org |
| Iridium(III)-bipyridonate | α-position | D₂O | Basic or neutral | rsc.org |
Organometallic Synthesis of Deuterated Alcohols
Organometallic reagents, particularly Grignard reagents, provide a versatile and widely used method for the synthesis of deuterated alcohols, including 1-Butanol-d10. pearson.commasterorganicchemistry.com This approach allows for the construction of the carbon skeleton with simultaneous incorporation of deuterium.
Grignard Reaction Applications in Deuterated Butanol Synthesis
The Grignard reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. organicchemistrytutor.com For the synthesis of deuterated alcohols, a deuterated Grignard reagent can be reacted with a suitable carbonyl compound. pearson.com The general process involves the nucleophilic addition of the Grignard reagent to the carbonyl carbon, forming an alkoxide intermediate, which is then protonated (or in this case, deuterated) in a workup step to yield the alcohol. masterorganicchemistry.comorganicchemistrytutor.com
To synthesize a fully deuterated butanol like this compound, one would start with deuterated precursors. For example, a deuterated butyl Grignard reagent (C₄D₉MgBr) can be prepared by reacting deuterated 1-bromobutane (B133212) (1-bromobutane-d9) with magnesium metal in an anhydrous ether solvent. This deuterated Grignard reagent can then be reacted with a deuterated carbonyl compound. A subsequent workup with heavy water (D₂O) ensures that the hydroxyl proton is also a deuterium atom, completing the synthesis of this compound. pearson.commasterorganicchemistry.com
The following table outlines a general synthetic sequence for preparing a deuterated alcohol using a Grignard reaction:
| Step | Reactants | Product | Purpose | Reference |
| 1 | Deuterated Alkyl Halide (e.g., C₄D₉Br) + Mg | Deuterated Grignard Reagent (C₄D₉MgBr) | Formation of the nucleophilic deuterated alkyl group. | |
| 2 | Deuterated Grignard Reagent + Carbonyl Compound | Intermediate Alkoxide | Carbon-carbon bond formation. | masterorganicchemistry.comorganicchemistrytutor.com |
| 3 | Intermediate Alkoxide + D₂O/D₃O⁺ | Deuterated Alcohol (e.g., this compound) | Deuteration of the hydroxyl group. | pearson.commasterorganicchemistry.com |
Advanced Spectroscopic Characterization and Applications of 1 Butanol D10
Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Environments
The use of deuterated solvents is fundamental in modern NMR spectroscopy, and 1-Butanol-d10 is no exception. These solvents are essential for obtaining high-quality spectra, particularly in proton (¹H) NMR, where the signal from a standard proton-containing solvent would overwhelm the signals from the analyte. labinsights.nlresearchgate.net
Enhancement of Proton NMR Spectral Resolution using Deuterated Solvents
The primary reason for using deuterated solvents like this compound in ¹H NMR is to prevent the large solvent signal from obscuring the signals of the sample being analyzed. researchgate.net Since deuterium (B1214612) (²H) resonates at a significantly different frequency from protons (¹H), the solvent signal does not interfere with the proton spectrum. researchgate.netsavemyexams.com This leads to a much clearer and more precise spectral analysis. labinsights.nl
Modern NMR spectrometers also utilize the deuterium signal from the solvent for field-frequency locking. The spectrometer measures the deuterium absorption of the solvent and adjusts the magnetic field strength to maintain a constant resonance frequency, which stabilizes the magnetic field and improves the accuracy of the measurements. studymind.co.uk
Table 1: Common Deuterated Solvents in NMR Spectroscopy
| Solvent Name | Chemical Formula |
| Deuterium Oxide | D₂O |
| Chloroform-d | CDCl₃ |
| Dimethyl Sulfoxide-d6 | DMSO-d6 |
| Methanol-d4 | CD₃OD |
| Acetonitrile-d3 | CD₃CN |
| This compound | CD₃(CD₂)₂CD₂OD |
This table lists some commonly used deuterated solvents in NMR spectroscopy, including this compound. sigmaaldrich.comlabinsights.nl
Deuteron (B1233211) Nuclear Polarization Measurements in Advanced Materials Research
This compound plays a significant role in dynamic nuclear polarization (DNP), a technique used to enhance the polarization of nuclear spins in solid targets for nuclear and particle physics experiments. cerncourier.com Due to the much lower magnetic moment of the deuteron compared to the proton, achieving high deuteron polarization has historically been challenging. cerncourier.com
However, research has shown that using deuterated butanol doped with specific paramagnetic centers, such as trityl radicals, can lead to substantial increases in deuteron polarization. cerncourier.com These radicals have a narrow electron paramagnetic resonance (EPR) line, which is crucial for efficient DNP. cerncourier.com At a magnetic field of 2.5 T, deuteron polarizations of up to 80% have been achieved in this compound. cerncourier.com This high level of polarization is essential for investigating the spin structure of nucleons. cerncourier.com
Microwave frequency modulation has also been shown to significantly increase the DNP of deuterated butanol, with the maximum polarization increasing by 65% under certain conditions. researchgate.net
Table 2: Deuteron Polarization in this compound
| Magnetic Field (T) | Temperature (K) | Dopant | Maximum Deuteron Polarization (%) |
| 2.5 | < 0.3 | Trityl Radicals | ~80 |
| 5.0 | 1 | Trityl Radicals | 71 |
| 2.5 | Not specified | EDBA-Chromium (V) complex | 65% increase with MW frequency modulation |
This table summarizes the reported deuteron polarization values achieved in this compound under different experimental conditions. cerncourier.comresearchgate.net
Analysis of Deuterium Spin-Lattice and Spin-Spin Relaxation Kinetics
The study of spin-lattice (T1) and spin-spin (T2) relaxation times provides valuable information about molecular dynamics and interactions. ucl.ac.uk T1, the longitudinal relaxation time, describes the rate at which the nuclear spin system returns to thermal equilibrium with its surroundings (the "lattice"). ucl.ac.uk T2, the transverse relaxation time, characterizes the decay of magnetization in the xy-plane due to interactions between spins. ucl.ac.uk
In the context of this compound, relaxation measurements have been used to investigate the self-assembly of molecules into gel structures. researchgate.net For instance, studies on a gelator in this compound revealed the existence of aggregates above the gel formation temperature through variable-temperature ¹H NMR T1 and T2 measurements. researchgate.net These relaxation data are consistent with a fast exchange between the dissolved gelator and a more mobile, NMR-detectable solid gel phase. researchgate.net
Carbon-13 NMR Spectroscopy for Structural Elucidation of Deuterated Species
Carbon-13 (¹³C) NMR spectroscopy is a powerful tool for determining the carbon framework of a molecule. docbrown.info When a compound is deuterated, the ¹³C NMR signals of the carbons directly bonded to deuterium are affected in several ways. The replacement of protons with deuterium leads to a less efficient dipolar relaxation mechanism, which can significantly increase the T1 relaxation time of the deuterated carbon. blogspot.com
Furthermore, the signal for a deuterated carbon is split into a multiplet due to coupling with deuterium. blogspot.com For example, a CD group appears as a 1:1:1 triplet, a CD₂ group as a 1:2:3:2:1 pentet, and a CD₃ group as a 1:3:6:7:6:3:1 septet. blogspot.com This splitting, combined with the lack of Nuclear Overhauser Effect (NOE) enhancement, can make the signals of deuterated carbons more challenging to detect. blogspot.com
Despite these challenges, the deuterium isotope effect on ¹³C chemical shifts can provide valuable structural information. researchgate.netnih.gov These shifts, known as isotope shifts, are sensitive to changes in the electronic and steric environment of the carbon atom. researchgate.netnih.gov
Table 3: Predicted ¹³C NMR Chemical Shifts for 1-Butanol (B46404)
| Carbon Atom | Chemical Shift (ppm) |
| C1 (-CH₂OH) | ~62 |
| C2 (-CH₂-) | ~35 |
| C3 (-CH₂-) | ~19 |
| C4 (-CH₃) | ~14 |
This table shows the approximate ¹³C chemical shifts for the non-deuterated 1-butanol. docbrown.infochemicalbook.com The shifts for this compound would be similar, but with splitting patterns due to deuterium coupling.
Intermolecular Hydrogen Bonding Investigations via NMR Techniques
NMR spectroscopy is a key method for studying hydrogen bonding. acs.orgnih.gov The chemical shift of the hydroxyl proton is particularly sensitive to its environment and participation in hydrogen bonds. libretexts.org In deuterated solvents like this compound, the deuterium of the hydroxyl group can exchange with protons of other molecules, providing insights into hydrogen bond dynamics. libretexts.org
Deuterium isotope effects on the chemical shifts of nuclei involved in or near a hydrogen bond can reveal details about the geometry and strength of the bond. acs.orgresearchgate.net Low-temperature NMR experiments can slow down the exchange processes, allowing for the observation of distinct signals for different hydrogen-bonded species and their isotopic variants. acs.org These studies are crucial for understanding the role of hydrogen bonds in various chemical and biological processes. nih.gov
Mass Spectrometry (MS) for Isotopic Tracing and Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. When a molecule is isotopically labeled, as with the deuterium in this compound, its mass increases, allowing it to be distinguished from its non-labeled counterpart. researchgate.netnist.gov This makes this compound a valuable tracer in studies of reaction mechanisms and metabolic pathways.
In High Kinetic Energy-Ion Mobility Spectrometry-Mass Spectrometry (HiKE-IMS-MS) studies, this compound has been used to investigate ion-molecule chemistry. researchgate.net By comparing the product ion distributions of 1-butanol and this compound under various conditions, researchers can gain a deeper understanding of the reactions occurring within the spectrometer. researchgate.netcore.ac.uk
Raman Spectroscopy for Concentration Gradient Analysis in Evaporating Systems
Confocal Raman spectroscopy is a powerful non-invasive technique for measuring concentration gradients in multicomponent liquid systems, such as evaporating droplets. pnas.orgnih.gov By using isotopically labeled molecules like 1-Butanol-d9 (a close analog to this compound for this application), it is possible to distinguish between chemically similar components in a mixture and quantify their local concentrations. pnas.orgnih.gov This is achieved by analyzing the distinct vibrational bands of the deuterated (C-D) and non-deuterated (C-H) species. nih.gov
In studies of evaporating binary droplets composed of 1-butanol and 1-hexanol (B41254), deuteration of one component is essential for Raman analysis. nih.gov Researchers have used mixtures of 1-butanol-d9 and 1-hexanol to probe the evaporation process on a hydrophobic surface. pnas.org As the more volatile component, 1-butanol evaporates faster, particularly at the three-phase contact line of the droplet. pnas.orgarxiv.org This differential evaporation rate leads to the formation of significant concentration gradients within the droplet. pnas.org
Spatially resolved Raman measurements, taken as depth scans, can track the evolution of these concentration profiles over time. pnas.org Findings indicate that vertical concentration gradients of up to 0.04 mol%/µm develop rapidly after the droplet is deposited. arxiv.org This gradient establishment is a fast process, observable in the very first measurements. pnas.org The presence of such concentration gradients can, in turn, induce surface tension gradients, leading to Marangoni flows within the droplet. arxiv.org The combination of Raman spectroscopy with other techniques like spatially resolved NMR spectroscopy provides a complementary approach to characterizing these complex evaporation dynamics. nih.gov
Table 2: Raman Spectroscopy Findings for Evaporating 1-Butanol/1-Hexanol Droplets
| Parameter | Observation | Reference |
| Methodology | Confocal Raman microscopy using deuterated 1-butanol (1-butanol-d9) to distinguish from 1-hexanol. | pnas.orgnih.gov |
| Evaporation Behavior | 1-butanol evaporates more rapidly than 1-hexanol, with enhanced rates at the three-phase contact line. | pnas.orgarxiv.org |
| Concentration Gradient | A vertical concentration gradient of up to 0.03 to 0.04 mol %/µm is generated. | pnas.org |
| Gradient Formation Time | The gradient develops on a fast timescale, observed immediately after droplet deposition. | pnas.orgarxiv.org |
Mechanistic Organic Chemistry and Chemical Kinetics Studies Utilizing 1 Butanol D10
Elucidation of Reaction Mechanisms through Deuterium (B1214612) Labeling
Deuterium labeling is a powerful technique for unraveling the step-by-step pathways of chemical reactions. By strategically replacing hydrogen with deuterium, chemists can track the movement and transformation of specific atoms or functional groups. 1-Butanol-d10 is particularly useful in this regard for studying reactions involving alcohols.
Another example is the investigation of the ruthenium-catalyzed amidation reaction between alcohols and amines. Experiments using fully deuterated [D10]-1-butanol revealed deuterium scrambling, which suggested the involvement of ruthenium-dihydride species in the catalytic cycle. This insight was crucial for proposing a plausible reaction pathway where the halide ligands are not bound to the ruthenium center in the active catalytic species. dtu.dk
Furthermore, in the oxidative C-C bond cleavage of primary alcohols catalyzed by H₅PV₂Mo₁₀O₄₀, the use of this compound was instrumental. researchgate.net The lack of a significant kinetic isotope effect when using this compound indicated that C-H bond cleavage is not the rate-determining step. researchgate.net This finding, combined with other isotopic labeling experiments, supported a proposed electron transfer and oxygen transfer (ET-OT) mechanism where the Cα-Cβ bond is cleaved. researchgate.net
Investigation of Kinetic Isotope Effects (KIEs)
The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. It is a sensitive probe of the bonding changes occurring at or near the isotopically substituted position in the rate-determining step of a reaction.
A primary kinetic isotope effect is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step. A secondary kinetic isotope effect occurs when the isotopic substitution is at a position remote from the bond being cleaved.
In the study of alcohol oxidation by the ferrate ion (FeO₄²⁻), a primary deuterium kinetic isotope effect was observed when the α-hydrogens of an alcohol were replaced by deuterium. cdnsciencepub.com This indicates that the reaction is initiated by the attack of the oxidant at an α-C-H bond. cdnsciencepub.com
Conversely, in the dehydration of 1-butanol (B46404) on polyoxometalate catalysts, very small kinetic isotope effects were measured for this compound. berkeley.edu This absence of a significant primary KIE is inconsistent with the C-H (or C-D) bond cleavage being the rate-determining step, thus pointing towards an E1 mechanism with the formation of a carbocation intermediate. berkeley.edu
The quantitative measurement of KIEs provides detailed information about the transition state of a reaction.
| Reaction | Catalyst/Reagent | Deuterated Substrate | kH/kD (KIE) | Conclusion | Reference |
|---|---|---|---|---|---|
| Oxidative C-C Bond Cleavage | H₅PV₂Mo₁₀O₄₀ | This compound | 1.0 ± 0.1 | C-H bond cleavage is not involved in the rate-determining step. | researchgate.net |
| Dehydration | 0.04H₃PW/SiO₂ | This compound | ~1.29 (Calculated from rate constants) | Consistent with an E1 pathway and a late carbenium-ion transition state. | berkeley.edu |
| Amidation with Benzyl Amine | [RuCl₂(IiPr)(p-cymene)]/KOtBu | [D10]-1-Butanol | 2.29 ± 0.15 | C-H bond breakage is a slow, but not the sole rate-determining, step. | dtu.dk |
In the dehydration of 1-butanol on a 0.04H₃PW/SiO₂ catalyst at 343 K, the rate constant for 1-butanol was 0.09 x 10⁻³ (H⁺ s)⁻¹, while for this compound it was 0.07 x 10⁻³ (H⁺ s)⁻¹, yielding a KIE of approximately 1.29. berkeley.edu This small KIE supports an E1 mechanism. berkeley.edu For the oxidative C-C bond cleavage with H₅PV₂Mo₁₀O₄₀, competitive reactions between 1-butanol and this compound showed a kH/kD value of 1.0 ± 0.1, strongly indicating that C-H bond cleavage is not part of the rate-determining step. researchgate.net
Primary and Secondary Deuterium Kinetic Isotope Effects
Isotopic Tracer Applications in Complex Chemical and Biochemical Pathways
Isotopic labeling with stable isotopes like deuterium is a fundamental technique for tracing the flow of atoms and molecules through complex reaction networks, such as those found in biochemical pathways. nih.gov While direct studies citing this compound as a tracer in complex biochemical pathways are less common in the provided search results, its properties make it an ideal candidate for such investigations. The distinct mass of deuterium allows for its detection and quantification by mass spectrometry, enabling researchers to follow the metabolic fate of the butanol backbone and its constituent atoms. cymitquimica.comsmolecule.com
For example, in metabolic studies, introducing a deuterated compound like this compound into a biological system allows scientists to trace its breakdown products and map its journey through various metabolic processes. This information is vital for understanding how organisms process xenobiotics and for the development of new therapeutic agents. smolecule.com The general principle involves introducing the labeled compound and then analyzing metabolites at various time points using techniques like GC-MS to identify and quantify the deuterium-containing products. a2gov.org
Computational Chemistry Approaches to Deuterated Butanol Systems
Density Functional Theory (DFT) Calculations for Deuterated Compounds
Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the electronic structure of molecules. For deuterated compounds such as 1-Butanol-d10, DFT is particularly valuable for predicting the effects of isotopic substitution on molecular properties. The replacement of hydrogen with deuterium (B1214612) primarily affects the vibrational frequencies of the molecule due to the mass difference, which can be accurately modeled using DFT. acs.org
DFT calculations are employed to optimize the molecular geometry and compute the harmonic vibrational frequencies of deuterated species. ustc.edu.cn These calculated frequencies are essential for several reasons. Firstly, they allow for the assignment of complex experimental vibrational spectra, such as those from infrared (IR) and Raman spectroscopy. ustc.edu.cnresearchgate.net For instance, DFT has been used to assign the spectra of deuterated alcohols by calculating the vibrational frequencies and comparing them with experimental data, helping to distinguish between different conformers (e.g., trans and gauche) based on their unique vibrational signatures in the C-H (or C-D) stretching region. ustc.edu.cn Secondly, the zero-point vibrational energies (ZPVEs), which are directly derived from these frequencies, are crucial for accurately determining reaction energetics and kinetic isotope effects (KIEs). researchgate.netfaccts.de
Studies on various alcohols and related molecules have demonstrated the utility of DFT in understanding isotopic effects. For example, calculations on ethanol (B145695) and its isotopomers have been performed using double-hybrid DFT functionals (like B2PLYP) to accurately reproduce near-infrared (NIR) spectra, enabling the assignment of complex spectral bands arising from isotopic substitution. mdpi.com Similarly, DFT has been used to simulate the vibrational spectra of 2-butanol (B46777) to facilitate the assignment of experimental spectra for molecules adsorbed on surfaces. researchgate.net The choice of functional and basis set is critical for obtaining accurate results, with hybrid functionals like B3LYP and double-hybrid functionals often providing a good balance of accuracy and computational cost for vibrational analysis. acs.orgresearchgate.netchemrxiv.org
| DFT Calculation Type | Purpose for this compound | Key Outputs | Relevant Research Context |
|---|---|---|---|
| Geometry Optimization | Determine the lowest energy structure and conformational isomers. | Optimized Cartesian coordinates, bond lengths, bond angles, dihedral angles. | Conformational analysis of butanol isomers. ustc.edu.cnresearchgate.net |
| Frequency Calculation | Predict vibrational spectra (IR, Raman) and calculate zero-point vibrational energy (ZPVE). | Vibrational frequencies, IR intensities, Raman activities, ZPVE. | Assignment of experimental spectra and distinguishing conformers of deuterated alcohols. ustc.edu.cnresearchgate.net |
| Transition State Search | Locate the saddle point on the potential energy surface for a chemical reaction. | Transition state geometry, imaginary frequency, activation energy barrier. | Modeling reaction mechanisms, such as oxidation or decomposition. researchgate.net |
| Anharmonic Analysis (e.g., VPT2) | Calculate more accurate vibrational frequencies that account for anharmonicity. | Anharmonic frequencies, overtone and combination bands. | Accurate reproduction of near-infrared (NIR) spectra for isotopomers. mdpi.com |
Molecular Simulation Methodologies for Deuterated Alcohol Systems
Molecular dynamics (MD) simulations are a powerful computational methodology used to study the physical movements of atoms and molecules over time. For deuterated alcohol systems like liquid this compound, MD simulations provide a dynamic picture of intermolecular interactions, liquid structure, and transport properties. ua.ptcore.ac.uk
The foundation of an MD simulation is the force field, a set of empirical energy functions and parameters that describe the potential energy of the system as a function of its atomic coordinates. acs.org Force fields like OPLS-AA (Optimized Potentials for Liquid Simulations-All Atom) are commonly used for alcohols. rug.nlresearchgate.net While the Born-Oppenheimer approximation assumes the potential energy surface is independent of isotopic mass, accurately capturing the effects of deuteration in classical simulations can be challenging. nih.govosti.gov A simple mass change in the simulation is a first approximation, but re-parameterization of the force field may be necessary to correctly reproduce isotope-dependent vibrational dynamics and their influence on intermolecular interactions. nih.govosti.gov
MD simulations of deuterated butanol systems have been used to investigate a range of phenomena. For example, simulations of 1-butanol-d9 at a liquid-liquid interface with an ionic liquid revealed a distinct molecular layering. rsc.orgresearchgate.net These simulations showed that hydrogen bonding between the butanol's hydroxyl group and anions in the ionic liquid dictates the preferential orientation of the butanol molecules at the interface. rsc.org In studies of aqueous solutions, MD simulations have been used to explore the structure and dynamics of water and deuterated tert-butanol (B103910) (TBA-d10), providing insight into molecular aggregation and hydrogen-bonding networks. core.ac.uk Such simulations can calculate structural properties like radial distribution functions (RDFs) to describe the local environment around molecules and dynamic properties like self-diffusion coefficients. core.ac.ukresearchgate.net
| Simulation Component | Description | Example for this compound System |
|---|---|---|
| Force Field | A set of parameters and equations defining the potential energy of the system. Describes bond stretching, angle bending, torsions, and non-bonded (van der Waals, electrostatic) interactions. | OPLS-AA (All-Atom) force field, potentially re-parameterized to capture deuteration effects on vibrations. rug.nlnih.gov |
| Simulation Box | A defined volume (often a cube or rectangular prism) containing the molecules, with periodic boundary conditions to simulate a bulk liquid. | A cubic box containing hundreds of this compound molecules to simulate the liquid state. researchgate.net |
| Integration Algorithm | A numerical method to solve Newton's equations of motion, propagating the system forward in time. | Leap-frog or Verlet algorithm. |
| Thermostat/Barostat | Algorithms used to control the temperature and pressure of the system, simulating specific thermodynamic ensembles (e.g., NVT, NPT). | Berendsen or Nosé-Hoover thermostat. rug.nl |
| Analysis | Calculation of properties from the saved trajectory of atomic positions and velocities. | Radial distribution functions (RDFs), hydrogen bond analysis, self-diffusion coefficients, orientational order parameters. core.ac.ukkarazin.ua |
Theoretical Kinetic Modeling of Thermal Decomposition Processes
Theoretical kinetic modeling aims to predict the rates and mechanisms of chemical reactions. For the thermal decomposition (pyrolysis) of this compound, this involves identifying the primary reaction pathways and calculating their temperature- and pressure-dependent rate constants. nih.govacs.org
The process begins with quantum chemical calculations (often using DFT or higher-level methods like CBS-QB3) to map the potential energy surface of the decomposition reactions. nih.govacs.orgaidic.it This involves identifying the structures and energies of the reactant, transition states, and products for various possible pathways. For 1-butanol (B46404), key unimolecular decomposition channels include dehydration to form 1-butene (B85601) and water, and various C-C and C-H bond fission reactions. nih.govfrontiersin.orgresearchgate.net Experimental and theoretical studies have shown that the water elimination channel is a major pathway in 1-butanol pyrolysis. nih.govfrontiersin.org
Once the potential energy surface is characterized, statistical rate theories like Rice-Ramsperger-Kassel-Marcus (RRKM) theory are used to calculate the microcanonical rate constants, k(E). icm.edu.plrsc.org These are then used in a master equation analysis to determine the temperature- and pressure-dependent rate coefficients, k(T,P), for each reaction channel. acs.orgrsc.org
| Decomposition Reaction | Products | Significance |
|---|---|---|
| Dehydration (H₂O elimination) | 1-Butene + H₂O | Identified as a major decomposition pathway in several studies. nih.govfrontiersin.org |
| C-C Bond Fission (e.g., β-scission) | Various smaller radicals (e.g., Ethyl + CH₂OH) | Contributes to the formation of smaller hydrocarbon products. acs.org |
| C-H Bond Fission | Butoxy radical + H | Initiation step, often requiring high energy. nih.gov |
| C-O Bond Fission | Butyl radical + OH | Initiation step, often requiring high energy. |
| H₂ Elimination | Butanal + H₂ | Considered a less significant primary decomposition route compared to dehydration. nih.govfrontiersin.org |
Diverse Research Applications of 1 Butanol D10 in Analytical and Applied Sciences
Role as an Internal Standard in Quantitative Analytical Chromatography
One of the primary applications of 1-Butanol-d10 is as an internal standard in quantitative analysis, particularly in chromatography coupled with mass spectrometry. Its chemical properties are nearly identical to its non-deuterated counterpart, 1-butanol (B46404), but its increased mass allows it to be distinguished by a mass spectrometer. This makes it an ideal reference compound for correcting variations during sample analysis.
In GC-MS, a known amount of this compound is added to a sample before preparation and analysis. Because the internal standard experiences the same sample preparation and injection variability as the analytes of interest, any losses or inconsistencies can be normalized. This approach significantly improves the accuracy and precision of quantification. researchgate.net For example, research on the volatile organic compounds (VOCs) in virgin olive oil has utilized this compound as part of an internal standard mixture to ensure reliable quantification of various analytes. mdpi.com
A study on the analysis of volatile organic compounds by thermal desorption-GC-MS demonstrated that using an internal standard like deuterated toluene (B28343) could improve the imprecision of quantification by a factor of five. researchgate.net This highlights the critical role of isotopically labeled standards in achieving accurate results.
Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that is often paired with GC-MS for the analysis of volatile and semi-volatile compounds. superchroma.com.twscience.gov The use of this compound as an internal standard is also crucial in this application. It is added to the sample prior to the SPME process, allowing it to account for variations in the extraction efficiency and desorption from the SPME fiber. mdpi.com
For instance, in the analysis of the volatile profile of virgin olive oils, this compound was a key component of the internal standard mixture used with headspace SPME-GC-MS. mdpi.comistitutonutrizionalecarapelli.it This method allowed for the accurate quantification of 73 different volatile organic compounds, providing a detailed chemical fingerprint of the oils. istitutonutrizionalecarapelli.it The internal standard helps to correct for matrix effects and other variables that can influence the SPME process. researchgate.net
For complex samples containing a wide variety of compounds, a single internal standard may not be sufficient to correct for the analytical variability of all analytes. In these cases, a multi-internal standard normalization strategy is employed. This involves using a mixture of several isotopically labeled standards, with each standard chosen to be chemically similar to a group of target analytes. mdpi.comresearchgate.net
A study on the volatile compounds in virgin olive oil successfully implemented this strategy by using a cocktail of eleven internal standards, including this compound. mdpi.comresearchgate.net This approach allowed for the accurate quantification of 71 different VOCs, demonstrating the effectiveness of multi-internal standard normalization for complex matrices. researchgate.net Similarly, the analysis of honey has also utilized this compound as part of a multi-internal standard mix for the characterization and authentication of different honey varieties. researchgate.net
Table 1: Application of this compound as an Internal Standard
| Analytical Technique | Matrix | Purpose | Key Findings | Reference(s) |
|---|---|---|---|---|
| HS-SPME-GC-MS | Virgin Olive Oil | Quantification of volatile profile | Part of a 9-internal standard mix for accurate quantification of 73 VOCs. | istitutonutrizionalecarapelli.it |
| HS-SPME-GC-MS | Virgin Olive Oil | Quality changes during filtration | Used in an 11-compound internal standard mixture for quantifying VOCs. | mdpi.com |
| HS-SPME-GC-MS | Honey | Characterization and authentication | Included in a multi-internal standard mix for analyzing volatile composition. | researchgate.net |
Solid-Phase Microextraction (SPME) Coupled with GC-MS
Exploration of Interfacial Phenomena and Film Polarization
The unique properties of deuterated compounds also make them useful for studying physical phenomena at interfaces.
Research has been conducted on the spontaneous polarization of vapor-deposited films of 1-butanol. guidechem.comchemicalbook.comuoa.grnih.gov In these studies, 1-butanol vapor is deposited onto a cold substrate under vacuum conditions. uoa.grnih.gov This process can generate a significant electrical voltage across the film. uoa.grnih.gov While the primary research often uses standard 1-butanol, the use of this compound provides a valuable tool for gaining deeper insights into the behavior of these films. By comparing the results from both the deuterated and non-deuterated forms, researchers can better understand the role of hydrogen bonding and other molecular interactions in the polarization phenomenon.
In one study, films of 1-butanol were deposited on a polycrystalline platinum foil at cryogenic temperatures. uoa.grnih.gov A Kelvin probe measured a large negative voltage on the vacuum side of the film. uoa.grnih.gov The voltage was found to be proportional to the amount of deposited gas and could reach several hundred volts for films that were a few thousand monolayers thick. uoa.grnih.gov The study also observed that the film voltage changed with temperature, indicating structural rearrangements within the amorphous film. uoa.grnih.gov
Table 2: Research Findings on Vapor-Deposited 1-Butanol Films
| Parameter | Observation | Implication | Reference(s) |
|---|---|---|---|
| Film Deposition | Generation of large negative voltage | Spontaneous polarization of the film | uoa.grnih.gov |
| Film Thickness | Voltage proportional to amount of gas deposited | Collective effect of molecular dipoles | uoa.grnih.gov |
| Deposition Temperature | Film voltage increases as temperature is reduced from 120 K to ~38 K | Temperature-dependent ordering of molecules | uoa.grnih.gov |
Isotopic Labeling in Targeted Organic Synthesis
Isotopic labeling with deuterium (B1214612) is a powerful technique in organic synthesis for elucidating reaction mechanisms and studying metabolic pathways. smolecule.com By replacing hydrogen atoms with deuterium, researchers can track the fate of specific atoms or functional groups throughout a chemical reaction or a biological process. smolecule.com
While specific examples of this compound being used as a labeled precursor in a multi-step synthesis were not found in the provided search results, its availability as a deuterated building block makes it a potential starting material for the synthesis of more complex deuterated molecules. guidechem.com For example, it could be used in the preparation of isotopically labeled versions of pharmaceuticals or other biologically active compounds. guidechem.comchemicalbook.com This allows for detailed studies of their metabolism and mechanism of action.
Deuterium Incorporation into Specific Molecular Architectures
This compound serves as a valuable source of deuterium for the synthesis of complex deuterated molecules. Its use allows for the precise introduction of deuterium atoms into specific positions within a molecular structure, a critical process for various scientific investigations. This isotopic labeling is instrumental in mechanistic studies, where the altered mass of deuterium can influence reaction rates, providing insights into reaction pathways. Furthermore, deuterated compounds are extensively used as internal standards in mass spectrometry for accurate quantification of target analytes.
A notable example of deuterium incorporation using this compound is in the study of the toxic effects of butanol on cell membranes. In this research, partially deuterated lipid tails were used in conjunction with this compound to create specific neutron scattering length density contrasts. This allowed for the detailed investigation of the structural changes within lipid bilayers upon exposure to butanol. acs.org
Synthesis of Deuterated Analogs for Mechanistic Probes (e.g., Deuterated NNAL Diastereomers, Glut-3SH-al-d8)
This compound is a key starting material for the synthesis of deuterated analogs of biologically and industrially significant molecules. These labeled compounds act as probes to elucidate complex chemical and biological mechanisms.
A significant application is the synthesis of 3-S-glutathionylhexanal-d8 (glut-3SH-al-d8), a deuterated precursor of 3-sulfanylhexan-1-ol (3SH), a crucial aroma compound in white wines. researchgate.netresearchgate.netsci-hub.se The synthesis starts from this compound and conserves eight deuterium atoms, yielding glut-3SH-al-d8. researchgate.netsci-hub.se This isotopically labeled analog is invaluable as an internal standard for studying the formation and evolution of glut-3SH-al in wine, helping to unravel the biogenesis of the key aroma compound 3SH. researchgate.netresearchgate.netsci-hub.se The synthesis of glut-3SH-al-d8 and its bisulfite adduct, glut-3SH-SO3-d8, allows for a deeper understanding of the role these compounds play in the development of wine aroma. researchgate.netsci-hub.se
The following table summarizes the key synthetic steps and outcomes:
| Starting Material | Key Reagents | Product | Significance |
| This compound | Various | 3-S-glutathionylhexanal-d8 (glut-3SH-al-d8) | Internal standard for wine aroma research. researchgate.netresearchgate.netsci-hub.se |
| glut-3SH-al-d8 | Sodium metabisulfite | glut-3SH-SO3-d8 | Elucidation of bisulfite adducts' role in 3SH biogenesis. researchgate.netsci-hub.se |
Development of Deuterated Media for Advanced Separation Techniques
Application in Nuclear Magnetic Resonance (NMR) Chromatography
This compound plays a crucial role in the formulation of deuterated microemulsions used as media in Nuclear Magnetic Resonance (NMR) chromatography. researchgate.nethuji.ac.il This advanced technique combines separation with spectral analysis, allowing for the identification and structural elucidation of components in a mixture without the need for prior purification. researchgate.nethuji.ac.il
In the development of anionic microemulsions for NMR chromatography, this compound has been identified as a highly effective cosurfactant. researchgate.nethuji.ac.il Specifically, a system composed of this compound, toluene-d8, and SDS-d25 in a 6:3:1 weight ratio, diluted with D2O, forms a stable microemulsion. researchgate.nethuji.ac.il This formulation enhances the differences in the diffusion coefficients of various analytes, facilitating their separation and identification by NMR. researchgate.net The stability of this microemulsion, even at elevated temperatures, makes it a robust medium for chromatographic NMR applications. researchgate.nethuji.ac.il
Environmental Fate and Transport Studies Using Deuterated Tracers
While direct studies citing this compound for environmental fate and transport are not prevalent in the search results, the use of deuterated compounds as tracers in such studies is a well-established practice. epa.govntis.gov For instance, deuterated analogs like d9-butanol are employed as tracers for hydroxyl radicals in atmospheric chemistry to understand oxidation processes. acs.org The principle of using isotopically labeled compounds to track the movement and transformation of substances in the environment is broadly applicable. Therefore, this compound has the potential to be used as a tracer to study the environmental pathways of butanol, a significant industrial chemical and biofuel. epa.govgoogle.com Such studies would involve releasing a known quantity of this compound into a specific environment and then monitoring its distribution and degradation products over time using sensitive analytical techniques like mass spectrometry.
Pyrolysis and Combustion Kinetic Investigations of Deuterated Bioalcohols
1-butanol is considered a promising biofuel, and understanding its combustion and pyrolysis (thermal decomposition) is crucial for optimizing its use in engines. nih.govfrontiersin.orgnih.gov Isotopic labeling with deuterium, creating this compound, provides a powerful tool for investigating the intricate kinetics and mechanisms of these high-temperature processes. nih.govfrontiersin.orghelsinki.fi
Studies on the pyrolysis of 1-butanol have utilized experimental techniques like flash pyrolysis coupled with mass spectrometric detection to identify primary decomposition products. nih.govfrontiersin.org While these specific studies did not use this compound, the methodology is directly applicable. By comparing the pyrolysis products and reaction rates of 1-butanol and this compound, researchers can gain deeper insights into the reaction pathways, such as the significance of water elimination to form 1-butene (B85601). nih.govfrontiersin.org
High kinetic energy-ion mobility spectrometry-mass spectrometry (HiKE-IMS-MS) has been used to investigate the ion-molecule reactions of several volatile compounds and their fully deuterated analogues, including 1-butanol and this compound. helsinki.fi These studies provide fundamental data on the behavior of these molecules under conditions relevant to combustion, including reactions with key species like H3O+, NO+, and O2+·. researchgate.net For deuterated alcohols like this compound, rapid deuterium/hydrogen exchange at the hydroxyl group is observed, with the extent of exchange influenced by humidity and the electric field. researchgate.net This information is vital for developing detailed kinetic models that accurately predict the combustion behavior of butanol-based biofuels. core.ac.ukresearchgate.net
The following table highlights key findings from combustion-related studies:
| Technique | Compound(s) | Key Findings |
| Flash Pyrolysis | 1-Butanol | H2O elimination to form 1-butene is a significant decomposition pathway. nih.govfrontiersin.orgnih.gov |
| HiKE-IMS-MS | 1-Butanol, this compound | Product ions and reaction pathways with H3O+, NO+, and O2+· identified; rapid D/H exchange at the hydroxyl group of this compound observed. helsinki.firesearchgate.net |
| Engine Studies | 1-Butanol blends | Increased in-cylinder pressure, higher heat release rate, and reduced soot emissions compared to diesel. mdpi.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
